molecular formula C20H16O5 B2518794 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-92-4

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2518794
CAS RN: 690213-92-4
M. Wt: 336.343
InChI Key: CLBLWDSQANNIBO-DHZHZOJOSA-N
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Description

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known as Compound 1, is a synthetic flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" have been synthesized and characterized, showing antimicrobial activity against a range of bacterial cultures and fungi. Metal complexes of coumarin derivatives, for instance, exhibit enhanced activity upon coordination with metals, demonstrating a potential avenue for the development of new antimicrobial agents (Vyas et al., 2009).

Organic Synthesis and Catalysis

Research in organic synthesis has led to novel methodologies utilizing phenolic oxidation for the synthesis of chromen-6-ones and corresponding chromenes, showcasing innovative approaches to heterocyclic synthesis (Pelter et al., 1997). Moreover, polystyrene-supported catalysts have been employed in the synthesis of Warfarin and its analogues via the Michael addition, illustrating the role of these compounds in medicinal chemistry and pharmaceuticals (Alonzi et al., 2014).

Fluorescence and Sensing Applications

Certain derivatives exhibit unique fluorescence properties in protic environments, suggesting their utility in developing fluorogenic sensors for various applications (Uchiyama et al., 2006). This property is crucial for applications in molecular imaging, diagnostics, and environmental sensing.

Natural Product Synthesis

Chromen-2-one derivatives have been identified in natural products with potential bioactive properties. Studies have isolated and characterized such compounds from sources like Chinese eaglewood, indicating their significance in the search for new therapeutic agents (Liu et al., 2008).

Photovoltaic Properties

Research into the electronic and photovoltaic properties of chromen-2-one-based organic dyes for use in dye-sensitized solar cells has been conducted. These studies explore the potential of such compounds in improving the efficiency of solar energy conversion systems, highlighting their importance in renewable energy technologies (Gad et al., 2020).

properties

IUPAC Name

8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLWDSQANNIBO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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